N'-benzylidene-2-bromobenzohydrazide
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Overview
Description
N’-benzylidene-2-bromobenzohydrazide is an organic compound with the molecular formula C14H11BrN2O It is a derivative of benzohydrazide, where the hydrazide group is bonded to a benzylidene moiety and a bromine atom is attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
N’-benzylidene-2-bromobenzohydrazide can be synthesized through the condensation reaction between 2-bromobenzohydrazide and benzaldehyde. The reaction typically occurs in a methanolic medium in the presence of a catalytic amount of formic acid. The reaction proceeds as follows:
- Dissolve 2-bromobenzohydrazide in methanol.
- Add benzaldehyde to the solution.
- Add a catalytic amount of formic acid to the mixture.
- Stir the reaction mixture at room temperature for several hours.
- Filter the resulting precipitate and wash it with cold methanol.
- Dry the product under reduced pressure to obtain N’-benzylidene-2-bromobenzohydrazide.
Industrial Production Methods
While specific industrial production methods for N’-benzylidene-2-bromobenzohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
N’-benzylidene-2-bromobenzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom in the benzene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are employed for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of N’-benzylidene-2-bromobenzohydrazide.
Reduction: Reduced forms of the compound, such as hydrazine derivatives.
Substitution: Substituted benzohydrazide derivatives with various functional groups replacing the bromine atom.
Scientific Research Applications
N’-benzylidene-2-bromobenzohydrazide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Investigated for its potential biological activities, including antibacterial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-benzylidene-2-bromobenzohydrazide involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N’-benzylidene-3-bromobenzohydrazide
- N’-benzylidene-4-bromobenzohydrazide
- N’-benzylidene-2-(benzyloxy)-5-bromobenzohydrazide
Uniqueness
N’-benzylidene-2-bromobenzohydrazide is unique due to the specific position of the bromine atom on the benzene ring, which influences its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacological properties and reactivity patterns, making it a valuable subject of study in various research fields.
Properties
IUPAC Name |
N-[(E)-benzylideneamino]-2-bromobenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2O/c15-13-9-5-4-8-12(13)14(18)17-16-10-11-6-2-1-3-7-11/h1-10H,(H,17,18)/b16-10+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQLKDQUSTQMHGF-MHWRWJLKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=NNC(=O)C2=CC=CC=C2Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=N/NC(=O)C2=CC=CC=C2Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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